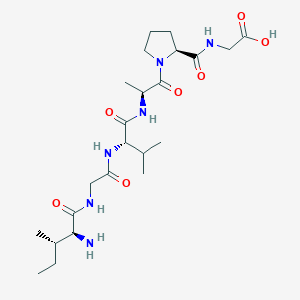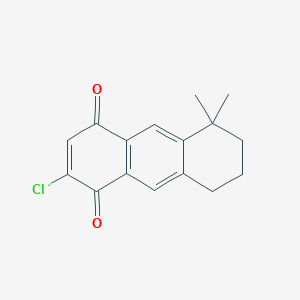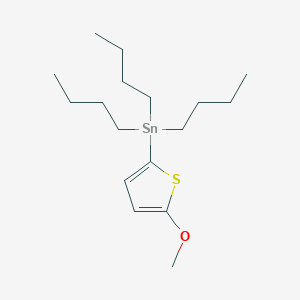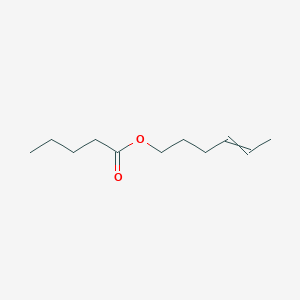![molecular formula C6H12O4 B12613774 Acetic acid--[(2R,3R)-3-methyloxiran-2-yl]methanol (1/1) CAS No. 871314-06-6](/img/structure/B12613774.png)
Acetic acid--[(2R,3R)-3-methyloxiran-2-yl]methanol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol (1/1) is a chemical compound that combines the properties of acetic acid and a specific epoxide derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol typically involves the reaction of acetic acid with [(2R,3R)-3-methyloxiran-2-yl]methanol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participate in catalytic cycles, and influence various biochemical pathways. The exact mechanism depends on the context in which the compound is used and the specific targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
Methanol: A simple alcohol used as a solvent and chemical feedstock.
Epoxides: Compounds containing an oxirane ring, used in various chemical reactions.
Uniqueness
Acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol is unique due to its combination of an acetic acid moiety with an epoxide group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Propiedades
Número CAS |
871314-06-6 |
|---|---|
Fórmula molecular |
C6H12O4 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
acetic acid;[(2R,3R)-3-methyloxiran-2-yl]methanol |
InChI |
InChI=1S/C4H8O2.C2H4O2/c1-3-4(2-5)6-3;1-2(3)4/h3-5H,2H2,1H3;1H3,(H,3,4)/t3-,4-;/m1./s1 |
Clave InChI |
LIRMJFFHICLGSX-VKKIDBQXSA-N |
SMILES isomérico |
C[C@@H]1[C@H](O1)CO.CC(=O)O |
SMILES canónico |
CC1C(O1)CO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12613713.png)




![2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12613752.png)

![2-{[(4-Methyl-3-oxopent-4-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B12613755.png)

![4-[4-(Phenoxymethyl)phenyl]butanenitrile](/img/structure/B12613784.png)
![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)

